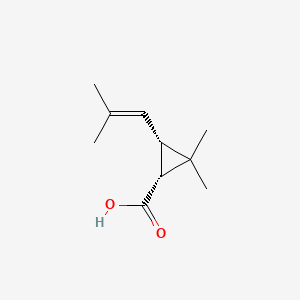

(+)-cis-Chrysanthemic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26771-11-9, 2935-23-1, 15259-78-6 | |

| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid dl-cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Chrysanthemumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Chrysanthemum monoCarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-cis-Chrysanthemic Acid

This guide provides a comprehensive technical overview of (+)-cis-Chrysanthemic acid, a key chiral building block in the synthesis of certain pyrethroid insecticides. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who require a deep understanding of its chemical properties, synthesis, and applications.

Core Identification and Physicochemical Properties

(+)-cis-Chrysanthemic acid is one of the four stereoisomers of chrysanthemic acid. Its unique stereochemistry plays a crucial role in the biological activity of its derivatives.

Chemical Structure and CAS Number

The precise identification of (+)-cis-Chrysanthemic acid is paramount for any scientific endeavor.

Chemical Name: (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid[1]

CAS Number: 26771-11-9[2]

Molecular Formula: C₁₀H₁₆O₂[3][4]

Molecular Weight: 168.23 g/mol [3][4][5][6]

The structure features a cyclopropane ring with two stereocenters at the C1 and C3 positions, leading to the cis configuration of the carboxyl and isobutenyl groups. The "(+)" designation refers to its dextrorotatory optical activity.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | PubChem |

| CAS Number | 26771-11-9 | Wikipedia[2] |

| Molecular Formula | C₁₀H₁₆O₂ | PubChem[3][4] |

| Molecular Weight | 168.23 g/mol | PubChem[3][4][5][6] |

| Optical Rotation | [α]D²⁵ +14.16° (c = 1.554 in abs alc) for the enantiomer | Merck Index[5] |

| Appearance | Varies; can be an oil or low-melting solid | General Knowledge |

| Solubility | Soluble in many organic solvents | General Knowledge |

Synthesis and Stereoselective Control

The synthesis of (+)-cis-Chrysanthemic acid is a significant challenge in organic chemistry due to the need for precise control over both relative (cis/trans) and absolute (R/S) stereochemistry.

Industrial Production Overview

Industrially, chrysanthemic acid is often produced as a mixture of cis and trans isomers via the cyclopropanation of a diene, followed by hydrolysis of the resulting ester.[7] The separation of these isomers and subsequent resolution of the enantiomers can be a complex and costly process.

Asymmetric Synthesis Strategies

For applications requiring the pure (+)-cis isomer, asymmetric synthesis is the preferred approach. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. A common strategy involves the asymmetric cyclopropanation of a suitable olefin.

Diagram: Generalized Asymmetric Synthesis Workflow

Caption: A simplified workflow for the asymmetric synthesis of (+)-cis-Chrysanthemic acid.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of (+)-cis-Chrysanthemic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of chrysanthemic acid shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2200-3600 cm⁻¹) and a strong C=O stretch (around 1720 cm⁻¹).[8] A C=C stretching vibration is also observed at approximately 1650 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The signals corresponding to the cyclopropane protons and the vinyl proton are particularly diagnostic.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.[9][10]

Analytical Methodologies

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of chrysanthemic acid and its derivatives.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the GC-MS analysis of chrysanthemic acid after derivatization.

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) using a suitable derivatizing agent. This is a common step to improve chromatographic performance.

-

Injector Setup: Use a splitless injection mode to maximize the transfer of the analyte onto the column.

-

GC Column: Employ a high-resolution fused silica capillary column, such as a DB-5 or equivalent, for optimal separation.

-

Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[11]

-

Data Analysis: Identify and quantify the analyte by comparing its retention time and mass spectrum to that of a known standard.

Diagram: Analytical Workflow for Chrysanthemic Acid

Caption: A typical workflow for the analysis of chrysanthemic acid in a sample matrix.

Applications in Drug Development and Agrochemicals

While chrysanthemic acid itself has limited direct biological activity, its esters form the basis of a highly successful class of insecticides known as pyrethroids.[4][12]

Pyrethroid Insecticides

Pyrethroids are synthetic compounds that mimic the insecticidal properties of the natural pyrethrins found in chrysanthemum flowers.[4][13] They are valued for their high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds.[12] The stereochemistry of the chrysanthemic acid moiety is a critical determinant of the insecticidal activity of the resulting pyrethroid. Esters of (+)-cis-chrysanthemic acid have been shown to possess potent insecticidal properties, particularly against certain insect species like mosquitoes.[14]

Mechanism of Action

Pyrethroids act as neurotoxins in insects by targeting voltage-gated sodium channels in the nervous system.[4] This interaction disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.[4]

Potential in Drug Discovery

The unique cyclopropane scaffold of chrysanthemic acid and its derivatives has also attracted interest in medicinal chemistry. The synthesis of novel derivatives continues to be an active area of research for the development of new therapeutic agents with a range of potential biological activities.[15][16][17]

Biosynthesis

In nature, chrysanthemic acid is derived from the isoprenoid pathway. The biosynthesis begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate, a key intermediate.[2][7] This is then further metabolized to chrysanthemic acid.

Conclusion

(+)-cis-Chrysanthemic acid is a fundamentally important molecule in the field of agrochemicals and a valuable chiral building block for organic synthesis. Its unique structure and stereochemistry are directly linked to the potent insecticidal activity of the pyrethroids derived from it. A thorough understanding of its synthesis, characterization, and applications is essential for researchers and professionals working in related scientific disciplines.

References

- Pyrethrin-I: Synthesis || Naturally Occurring Insecticides - YouTube. (2021-05-01).

-

Chrysanthemic acid - Wikipedia. Available at: [Link]

-

Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability - IRIS. (2024-09-25). Available at: [Link]

-

The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025-11-05). Available at: [Link]

-

CHRYSANTHEMIC ACID, CIS-(+/-)- - precisionFDA. Available at: [Link]

-

Chrysanthemic acid, cis-(-)- | C10H16O2 | CID 20755 - PubChem. Available at: [Link]

-

Chrysanthemic acid - Grokipedia. Available at: [Link]

- US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents.

-

(+)-trans-Chrysanthemic acid - Changzhou Kangmei Chemical Industry Co.,Limited. Available at: [Link]

-

Chrysanthemic Acid. Available at: [Link]

-

Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. (2025-08-09). Available at: [Link]

- US3658879A - Process for the preparation of chrysanthemic acid - Google Patents.

-

cis-Chrysanthemic acid - SpectraBase. Available at: [Link]

-

Synthesis and Characterization of Chrysanthemic Acid Esters - Asian Publication Corporation. Available at: [Link]

-

Chrysanthemic acid, cis-(+)- | C10H16O2 | CID 33606 - PubChem. Available at: [Link]

-

An Up-To-Date Review of Phytochemicals and Biological Activities in Chrysanthemum Spp. Available at: [Link]

-

[FREE] Chrysanthemic acid is isolated from chrysanthemum flowers. The IR spectrum of ... - Brainly. (2018-08-26). Available at: [Link]

-

Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem. Available at: [Link]

-

Biological activities of Chrysanthemum morifolium and Chrysanthemum indicum: molecular prospective - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021-05-24). Available at: [Link]

-

Chrysanthemic acid - the NIST WebBook. Available at: [Link]

-

Chrysanthemic acid has two geometrical iso mers and two optical ones, that is, four isomers in all; d-trans, l-trans, d-cis and - J-Stage. Available at: [Link]

-

Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease - Frontiers. Available at: [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020-09-24). Available at: [Link]

-

Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC - NIH. (2018-04-09). Available at: [Link]

-

Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Available at: [Link]

Sources

- 1. Chrysanthemic acid, cis-(+)- | C10H16O2 | CID 33606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Chrysanthemic Acid [drugfuture.com]

- 6. (+)-trans-Chrysanthemic acid = 97.0 GC 4638-92-0 [sigmaaldrich.com]

- 7. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 8. brainly.com [brainly.com]

- 9. Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chrysanthemic acid [webbook.nist.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. asianpubs.org [asianpubs.org]

- 13. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease [frontiersin.org]

- 17. mdpi.com [mdpi.com]

Introduction: The Stereochemical Keystone of Pyrethroid Insecticides

An In-depth Technical Guide to the Stereoisomers of Chrysanthemic Acid and Their Nomenclature

Chrysanthemic acid is an organic compound that forms the structural foundation for a significant class of synthetic insecticides known as pyrethroids.[1][2] These compounds are synthetic derivatives of the naturally occurring pyrethrins, which are found in the flowers of Chrysanthemum cinerariaefolium.[3][4] The remarkable insecticidal activity, coupled with low mammalian toxicity and rapid environmental degradation, has made pyrethroids indispensable in modern agriculture and public health.[4][5]

The efficacy and toxicological profile of pyrethroids are not merely a function of their chemical composition but are profoundly dictated by the three-dimensional arrangement of their atoms—their stereochemistry. Chrysanthemic acid possesses two stereogenic centers, giving rise to a set of four distinct stereoisomers.[6][7] The specific configuration of these isomers in the final pyrethroid ester dramatically influences its interaction with the target site in insects, the voltage-gated sodium channels, thereby determining its potency.[1][4] This guide provides a detailed exploration of the stereoisomers of chrysanthemic acid, their systematic nomenclature, the profound impact of their stereochemistry on biological activity, and a protocol for their analytical separation.

The Stereogenic Centers of Chrysanthemic Acid

The structure of chrysanthemic acid features a cyclopropane ring. The carbon atoms at positions 1 and 3 of this ring are chiral centers, as each is bonded to four different substituent groups.

-

C1: Bonded to a carboxylic acid group, a hydrogen atom, C2, and C3 of the ring.

-

C3: Bonded to a 2-methylprop-1-enyl group (isobutenyl group), a hydrogen atom, C1, and C2 of the ring.

The presence of these two chiral centers means that chrysanthemic acid can exist as 2^n = 2^2 = 4 distinct stereoisomers.[6] These isomers manifest as two pairs of enantiomers, which are non-superimposable mirror images of each other.[3][8] The relationship between the two enantiomeric pairs is diastereomeric.

Nomenclature Systems for Stereoisomers

To unambiguously describe each stereoisomer, a combination of nomenclature systems is employed: cis/trans notation to describe the relative geometry on the cyclopropane ring, and the Cahn-Ingold-Prelog (CIP) system to define the absolute configuration (R/S) at each chiral center.

Geometric Isomerism: Cis and Trans Configuration

The cis/trans nomenclature describes the relative orientation of the two main substituents on the cyclopropane ring: the carboxylic acid group at C1 and the isobutenyl group at C3.

-

Cis Isomers: The carboxylic acid and isobutenyl groups are on the same side of the plane of the cyclopropane ring.

-

Trans Isomers: The carboxylic acid and isobutenyl groups are on opposite sides of the plane of the ring.[9]

This geometric isomerism gives rise to two diastereomeric sets of compounds: the cis-chrysanthemic acids and the trans-chrysanthemic acids.

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) R/S System

The Cahn-Ingold-Prelog (CIP) rules provide a method for assigning the absolute configuration at each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[10][11][12]

Assignment Protocol:

-

Prioritize Substituents: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on atomic number. The atom with the higher atomic number gets higher priority.[13][14] If there is a tie, one moves to the next atoms along the chain until a point of difference is found.[11]

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority 4) is pointing away from the viewer.[14]

-

Determine Configuration: The direction of the path from priority 1 to 2 to 3 is observed.

Example Application: Assigning Configuration to (+)-trans-Chrysanthemic Acid (1R,3R)

-

At C1: The atoms directly attached are Oxygen (of -COOH), Carbon (of C2), Carbon (of C3), and Hydrogen.

-

Priority 1: -COOH (O > C)

-

Priority 2: C3 (connected to C=C)

-

Priority 3: C2 (connected to two C)

-

Priority 4: -H

-

With H pointing away, the path from -COOH -> C3 -> C2 is clockwise, hence 1R .

-

-

At C3: The atoms directly attached are Carbon (of the isobutenyl group), Carbon (of C1), Carbon (of C2), and Hydrogen.

-

Priority 1: -C(CH3)=CH2 (double bond gives higher priority)

-

Priority 2: C1 (connected to O)

-

Priority 3: C2 (connected to two C)

-

Priority 4: -H

-

With H pointing away, the path from isobutenyl -> C1 -> C2 is clockwise, hence 3R .

-

Therefore, the full systematic name for this isomer is (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid .

The Four Stereoisomers of Chrysanthemic Acid

The combination of geometric and optical isomerism results in the four distinct stereoisomers of chrysanthemic acid.

Sources

- 1. Pyrethroid - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. grokipedia.com [grokipedia.com]

- 5. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. coresta.org [coresta.org]

- 10. psiberg.com [psiberg.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Biosynthesis of (+)-cis-Chrysanthemic acid in Chrysanthemum cinerariaefolium

An In-Depth Technical Guide to the Biosynthesis of (+)-cis-Chrysanthemic Acid in Chrysanthemum cinerariaefolium

Introduction: The Molecular Blueprint of a Natural Insecticide

Pyrethrins, the potent natural insecticides produced by the pyrethrum daisy, Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium), represent a pinnacle of evolutionary chemical defense.[1][2] These compounds are prized for their rapid neurotoxic effects on insects, low mammalian toxicity, and swift environmental degradation, making them a cornerstone of both commercial and organic pest control.[2][3] The insecticidal activity of the most abundant pyrethrins, known as "type-I" pyrethrins, is conferred by their unique chemical structure: an ester linkage between an alcohol moiety (a rethrolone) and the monoterpenoid (+)-cis-chrysanthemic acid.[4][5][6]

This guide provides a detailed technical exploration of the biosynthetic pathway leading to (+)-cis-chrysanthemic acid. Understanding this pathway is not merely an academic exercise; it is fundamental for efforts in metabolic engineering and synthetic biology aimed at the sustainable, high-yield production of this valuable precursor.[7][8] We will dissect the key enzymatic steps, provide validated experimental protocols for their characterization, and contextualize this knowledge within the broader field of specialized plant metabolism. The pathway originates from the core terpenoid building blocks and involves a series of unique, highly specific enzymatic transformations localized within specialized plant tissues.[9]

The Core Biosynthetic Pathway: From Isoprenoid Precursors to a Cyclopropane Scaffold

The synthesis of chrysanthemic acid is a testament to nature's chemical ingenuity, converting simple five-carbon isoprenoid units into a complex cyclopropane-containing monoterpene. The entire process begins in the plastids, drawing from the methylerythritol-4-phosphate (MEP) pathway, which supplies the universal terpenoid precursors.[8][10]

Step 1: The Non-Canonical Condensation by Chrysanthemyl Diphosphate Synthase (TcCDS)

The first committed and most remarkable step in the pathway is the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[4][11] Unlike typical monoterpene synthases that perform a "head-to-tail" condensation of DMAPP with its isomer isopentenyl diphosphate (IPP), the enzyme Chrysanthemyl Diphosphate Synthase (TcCDS, also known as CPPase) catalyzes an irregular "head-to-middle" C1'-2-3 cyclopropanation reaction.[11][12]

This reaction, which requires a divalent cation like Mg²⁺, yields (3R,3aR)-chrysanthemyl diphosphate (CPP), the cyclopropane-containing intermediate that defines the chrysanthemane skeleton.[1][13] Further investigation has revealed that TcCDS is a bifunctional enzyme. Under the lower substrate concentrations prevalent in planta, it not only forms CPP but can also catalyze the subsequent hydrolysis of the diphosphate moiety to produce chrysanthemol.[12][14] This dual activity makes TcCDS a pivotal control point in the pathway.

Step 2: The Two-Step Oxidation to Chrysanthemic Acid

Once chrysanthemol is formed, it undergoes a two-step oxidation process, likely in the cytosol, to yield the final chrysanthemic acid.[9] This conversion is catalyzed by a pair of specific dehydrogenases that were identified through co-expression analysis with TcCDS.[4][15][16]

-

Alcohol Dehydrogenase (TcADH2): The first oxidation converts the primary alcohol group of chrysanthemol into an aldehyde, forming chrysanthemal. This reaction is catalyzed by T. cinerariifolium alcohol dehydrogenase 2 (TcADH2).[4][16]

-

Aldehyde Dehydrogenase (TcALDH1): The second oxidation step converts chrysanthemal into (+)-cis-chrysanthemic acid. This is accomplished by the activity of T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1).[4][16]

The sequential action of these three enzymes—TcCDS, TcADH2, and TcALDH1—completes the biosynthesis of the acid moiety required for type-I pyrethrins.[4] This pathway has been successfully reconstructed in heterologous systems like Nicotiana benthamiana and tomato, confirming the function of these key enzymes and demonstrating the feasibility of engineering its production in other organisms.[3][15][17]

Caption: The enzymatic conversion of DMAPP to (+)-cis-chrysanthemic acid.

Key Enzymes in the Pathway

The successful elucidation of this pathway hinges on the characterization of its core enzymes. Their properties are summarized below.

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Cellular Localization | Key Characteristics |

| Chrysanthemyl Diphosphate Synthase | TcCDS | 2x Dimethylallyl Diphosphate (DMAPP) | Chrysanthemyl Diphosphate (CPP), Chrysanthemol | Plastid | Bifunctional enzyme with both synthase and hydrolase activity. Catalyzes an irregular "head-to-middle" condensation.[1][12][14] |

| Alcohol Dehydrogenase 2 | TcADH2 | Chrysanthemol | Chrysanthemal | Cytosol (putative) | Oxidizes the primary alcohol to an aldehyde.[4][9] |

| Aldehyde Dehydrogenase 1 | TcALDH1 | Chrysanthemal | (+)-cis-Chrysanthemic Acid | Cytosol (putative) | Oxidizes the aldehyde to a carboxylic acid.[4][9] |

Experimental Protocols for Pathway Characterization

Verifying the function of these enzymes is critical for both fundamental research and metabolic engineering applications. The following protocols outline standard methodologies for their analysis.

Protocol 1: Heterologous Expression and In Vitro Assay of TcCDS

This protocol describes the functional characterization of TcCDS by expressing the recombinant protein in E. coli and assaying its activity.

-

Gene Synthesis and Cloning: Synthesize the open reading frame (ORF) of TcCDS (GenBank accession can be found in primary literature, e.g., Rivera et al., 2001) with codon optimization for E. coli. Clone the ORF into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Protein Expression: Transform the expression vector into an E. coli strain like BL21(DE3). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

-

Protein Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). Sonicate the cells on ice and centrifuge to clear the lysate. Purify the His-tagged TcCDS from the supernatant using a Ni-NTA affinity chromatography column, eluting with a high-imidazole buffer. Confirm purity using SDS-PAGE.

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Add purified TcCDS enzyme (1-5 µg) to the buffer.

-

Initiate the reaction by adding the substrate, DMAPP (50-100 µM).

-

Incubate at 30°C for 1-2 hours.

-

-

Product Detection (GC-MS):

-

To analyze the dephosphorylated product (chrysanthemol), first treat the reaction mixture with alkaline phosphatase to hydrolyze any remaining CPP.

-

Extract the products with an equal volume of n-hexane or ethyl acetate.

-

Concentrate the organic phase and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the resulting mass spectrum and retention time to an authentic chrysanthemol standard.[14]

-

Protocol 2: Analysis of TcADH2 and TcALDH1 Activity

This protocol uses a spectrophotometric assay to measure the NAD⁺-dependent activity of the two dehydrogenases.

-

Protein Expression and Purification: Follow steps 1-3 from Protocol 1 for both TcADH2 and TcALDH1.

-

Spectrophotometric Assay:

-

For TcADH2:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 100 mM Tris-HCl pH 8.5), 1 mM NAD⁺, and the substrate, chrysanthemol (synthesized or purchased).

-

Initiate the reaction by adding purified TcADH2.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Calculate activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

-

For TcALDH1:

-

Use a similar setup, but with chrysanthemal as the substrate.

-

Monitor the formation of NADH at 340 nm upon addition of purified TcALDH1.

-

-

-

Product Confirmation (LC-MS): For unambiguous product identification, perform a larger scale reaction, quench with acid, extract with an organic solvent, and analyze the products via Liquid Chromatography-Mass Spectrometry (LC-MS) against authentic standards for chrysanthemal and chrysanthemic acid.[16][17]

Regulatory Context and Metabolic Engineering Outlook

The biosynthesis of pyrethrins, including chrysanthemic acid, is tightly regulated. Gene expression for the pathway is highest in the glandular trichomes on the surface of developing ovaries in the flower heads.[4][9] Furthermore, the pathway can be induced by phytohormones associated with plant defense, such as methyl jasmonate (MeJA), and by herbivory, highlighting its role as an inducible defense mechanism.[7][18]

The successful elucidation of the (+)-cis-chrysanthemic acid pathway has paved the way for metabolic engineering strategies.[7] By expressing TcCDS, TcADH2, and TcALDH1 in heterologous hosts, researchers have successfully produced chrysanthemic acid in organisms that do not naturally synthesize it.[3][17] For instance, engineering the pathway into tomato fruit, which naturally produces high fluxes of the precursor DMAPP for carotenoid synthesis, has been shown to be a viable strategy for creating a novel production platform.[3][17] These efforts hold the promise of developing stable, cost-effective, and scalable sources of this essential natural insecticide, reducing reliance on chemical synthesis or agricultural extraction.

References

- Title: Chrysanthemyl diphosphate synthase Source: Grokipedia URL

- Title: Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity Source: PMC - NIH URL

- Title: Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone Source: PMC - NIH URL

- Title: TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium Source: Frontiers URL

- Title: TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium Source: PMC - NIH URL

- Title: Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity Source: ResearchGate URL

- Title: Chrysanthemyl diphosphate synthase Source: Wikipedia URL

- Title: Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite Source: ResearchGate URL

- Title: How Plants Synthesize Pyrethrins: Safe and Biodegradable Insecticides Source: SemOpenAlex URL

- Title: Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction Source: Biochemical Society Transactions URL

- Title: HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES Source: PMC - NIH URL

- Title: Specific Regulation of Pyrethrin Biosynthesis in Chrysanthemum cinerariaefolium by a Blend of Volatiles Emitted from Artificiall Source: SciSpace URL

- Title: Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit Source: PMC - NIH URL

- Title: Chrysanthemic acid Source: Wikipedia URL

- Title: (PDF)

- Title: An In-depth Technical Guide to the Discovery and History of Chrysanthemic Acid Research Source: Benchchem URL

- Title: Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application Source: Maximum Academic Press URL

- Title: (PDF)

- Title: The biosynthetic pathway to trans-chrysanthemic and pyrethric acids.

- Title: Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone Source: PubMed URL

- Title: Production of Trans-Chrysanthemic Acid, the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides, in Tomato Fruit Source: PubMed URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]

- 8. metaphactory [semopenalex.org]

- 9. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxapress.com [maxapress.com]

- 11. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 12. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Natural Sources and Isolation of Chrysanthemic Acid Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemic acid is the foundational acidic constituent of pyrethrins, a class of potent natural insecticides derived from the pyrethrum daisy, Chrysanthemum cinerariaefolium. The specific stereochemistry of chrysanthemic acid is paramount to the insecticidal efficacy of both natural pyrethrins and their synthetic analogues, the pyrethroids. The (1R,3R)-(+)-trans isomer, in particular, is the cornerstone of the most biologically active natural esters.[1] This guide provides a comprehensive technical overview of the natural origins of chrysanthemic acid, detailing its existence as complex esters within its botanical source. It further elucidates the multi-stage process required for its liberation and subsequent stereospecific isolation. We will explore the causality behind methodological choices, from initial solvent extraction of crude pyrethrins to the advanced chromatographic techniques required for the separation of its four key stereoisomers. This document is intended to serve as a practical and theoretical resource for professionals engaged in natural product chemistry, insecticide development, and synthetic biology.

The Natural Reservoir: Chrysanthemic Acid in Chrysanthemum cinerariaefolium

Chrysanthemic acid does not exist in its free form in nature. Instead, it is sequestered as an ester, forming one of the two crucial moieties of the pyrethrin insecticide complex.

The Botanical Source

The exclusive commercial source of natural pyrethrins is the flower heads of the pyrethrum daisy, Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium).[2] The highest concentration of these insecticidal esters is found within the achenes (seed cases) of the flowers.[1] While other related species, such as Chrysanthemum indicum, have been reported to contain chrysanthemic acid, they are not utilized for industrial production.[3]

The Pyrethrin Ester Complex

Within the plant, chrysanthemic acid is esterified with one of three alcohols—pyrethrolone, cinerolone, or jasmolone—to form the "Pyrethrins I" group. It is critical to differentiate this from the "Pyrethrins II" group, where the same alcohols are esterified with pyrethric acid.[2][4] Therefore, the isolation of chrysanthemic acid is intrinsically linked to the extraction and processing of the Pyrethrins I subclass.

Table 1: Key Chrysanthemic Acid Esters (Pyrethrins I) in C. cinerariaefolium

| Pyrethrin Component | Acid Moiety | Alcohol Moiety |

| Pyrethrin I | (+)-trans-Chrysanthemic Acid | Pyrethrolone |

| Cinerin I | (+)-trans-Chrysanthemic Acid | Cinerolone |

| Jasmolin I | (+)-trans-Chrysanthemic Acid | Jasmolone |

The natural biosynthetic pathway exclusively produces the (+)-trans-chrysanthemic acid isomer for incorporation into these esters, which underscores the biological importance of this specific configuration.[1][5]

Stereoisomers of Chrysanthemic Acid

Chrysanthemic acid possesses two chiral centers, giving rise to four distinct stereoisomers. The separation and identification of these isomers are central to both quality control and the development of stereospecific synthetic pyrethroids.

Figure 1: The four stereoisomers of chrysanthemic acid.

A Stepwise Guide to Isolation and Purification

The journey from pyrethrum flower to pure chrysanthemic acid isomers is a sequential process involving extraction, hydrolysis, and chromatography. Each step is designed to selectively isolate the target molecule while preserving its delicate chemical structure.

Figure 2: General workflow for the isolation of chrysanthemic acid isomers.

Step 1: Extraction of Crude Pyrethrins

The initial objective is to efficiently extract the oil-soluble pyrethrin esters from the solid plant matrix.

-

Rationale & Causality: The choice of solvent is critical. Low-boiling, non-polar hydrocarbon solvents like hexane or petroleum ether are preferred.[6] Their non-polar nature provides selectivity for the lipophilic pyrethrins while minimizing the co-extraction of more polar impurities such as plant pigments and waxes.[6][7] Furthermore, their volatility facilitates easy removal at low temperatures, which is crucial because pyrethrins are thermally labile and can degrade at temperatures above 60°C.[6][7]

-

Protocol: Batch Solvent Extraction

-

Preparation: Harvested C. cinerariaefolium flower heads are dried promptly to prevent enzymatic degradation and ground into a fine powder (e.g., 30-40 mesh) to maximize the surface area for solvent penetration.[7][8]

-

Extraction: The ground material is macerated in n-hexane (e.g., a 1:10 solid-to-solvent ratio w/v) with vigorous stirring in a temperature-controlled vessel. The temperature is maintained at approximately 40°C for 4-6 hours.[7][8]

-

Filtration: The resulting miscella (solvent containing the extract) is filtered to remove the solid plant residue (marc).

-

Solvent Removal: The hexane is removed from the miscella under vacuum using a wiped-film or falling-film evaporator.[7] This rapid, low-temperature evaporation method is essential to prevent thermal degradation of the active principles. The final product is a viscous, dark oleoresin, typically containing 25-30% total pyrethrins.[9]

-

Step 2: Saponification to Liberate Chrysanthemic Acid

With the crude esters isolated, the next step is to cleave the ester bond to release the free acid.

-

Rationale & Causality: Saponification is a base-catalyzed hydrolysis reaction. Using an alcoholic solution of a strong base, such as potassium hydroxide in ethanol, provides a homogeneous reaction medium for both the non-polar esters and the ionic base. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol.

-

Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: The crude pyrethrum oleoresin is dissolved in ethanol. A solution of 2M potassium hydroxide in ethanol is added slowly while stirring.

-

Reaction Conditions: The reaction is typically conducted at room temperature or slightly below for several hours to ensure complete hydrolysis without inducing side reactions.[10] Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: a. Upon completion, the ethanol is removed under reduced pressure. b. The residue is redissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove the liberated, non-acidic alcohol moieties (pyrethrolone, etc.) and other neutral impurities. c. The aqueous layer, containing the potassium chrysanthemate salt, is cooled in an ice bath and carefully acidified with a mineral acid (e.g., 2N HCl) to a pH of ~2. This protonates the carboxylate, precipitating the free chrysanthemic acid. d. The free acid is then extracted from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude mixture of chrysanthemic acid isomers.

-

Step 3: Chromatographic Separation of Isomers

This final stage is the most technically demanding, requiring high-resolution techniques to separate molecules with identical mass and chemical formula that differ only in their spatial arrangement.

-

Rationale & Causality: The separation of stereoisomers cannot be achieved by standard distillation or crystallization. Chromatography is essential. Two primary strategies are employed: indirect separation by converting enantiomers into diastereomers, or direct separation using a chiral stationary phase.

-

Method 1: Indirect Separation via Diastereomer Formation This classic approach leverages the fact that diastereomers have different physical properties and can be separated on achiral columns.

Figure 3: Workflow for the indirect separation of enantiomers.

-

Protocol: Derivatization and GC Separation

-

Esterification: The crude chrysanthemic acid mixture is converted to its corresponding acyl chloride using thionyl chloride. This activated intermediate is then reacted with a chiral resolving agent, such as optically pure l-menthol, to form diastereomeric l-menthyl esters.[11][12]

-

Gas Chromatography (GC): The diastereomeric ester mixture is separated using GC. A moderately polar stationary phase, such as 2% QF-1 on Chromosorb W, has proven effective for resolving the d-trans, l-trans, and dl-cis isomers.[5][11][12]

-

Hydrolysis: The separated ester fractions are collected and individually saponified, as described in section 2.2, to yield the optically pure chrysanthemic acid isomers.

-

-

-

Method 2: Direct Separation by Chiral HPLC This modern approach is more efficient as it bypasses the need for derivatization and subsequent hydrolysis.

-

Protocol: Enantioselective HPLC

-

Column Selection: A chiral stationary phase (CSP) is used. For example, a terguride-based CSP has demonstrated excellent capability in separating all four isomers of chrysanthemic acid.[13]

-

Mobile Phase Optimization: The mobile phase composition is critical. For the terguride column, a mixture of n-hexane, 1,2-dichloroethane, and trifluoroacetic acid can be used. The pH of the mobile phase can influence the elution order of cis- and trans-isomers, while enantioselectivity is maintained.[13]

-

Separation: The crude acid mixture is injected directly onto the column. Under optimized conditions, baseline separation of the four isomers can be achieved. A key finding is that isomers with the (1R) configuration consistently elute before their (1S) counterparts on this type of phase.[13]

-

-

Table 2: Comparison of Chromatographic Separation Methods

| Method | Principle | Stationary Phase (Example) | Advantages | Disadvantages |

| GC with Derivatization | Separation of diastereomers | 2% QF-1 on Chromosorb W[5][11] | Utilizes standard achiral GC columns | Requires two additional reaction steps (derivatization and hydrolysis); risk of isomerization.[11] |

| Chiral HPLC | Direct enantioseparation | Terguride-based CSP[13] | Fast, direct analysis; avoids extra reaction steps; high resolution. | Requires specialized and more expensive chiral columns. |

Conclusion and Outlook

The isolation of chrysanthemic acid isomers from their natural source is a rigorous process that demands a deep understanding of both natural product chemistry and advanced separation science. The pathway from the pyrethrum flower involves a selective extraction of pyrethrin esters, followed by a carefully controlled hydrolysis to liberate the acid. The ultimate challenge lies in the stereospecific separation of the resulting isomers, a task for which chiral chromatography, either direct or indirect, is indispensable. As demand for environmentally benign pesticides grows, and as metabolic engineering opens new avenues for production, these robust and validated isolation protocols will remain fundamental to the research, development, and quality control of chrysanthemic acid and its myriad valuable derivatives.[2][14]

References

-

Česlová, L., Holíková, J., & Kalíková, K. (1999). High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase. Journal of Chromatography A, 859(2), 133-142. [Link]

-

Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Bioscience, Biotechnology, and Biochemistry, 36(6), 917-924. [Link]

-

Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry, 36(6), 917-924. [Link]

-

Kotaro, O., & Yasuo, O. (1974). Gas Chromatographic Separation of Optical Isomers of Chrysanthemic Acid on an Optically Active Stationary Phase. Agricultural and Biological Chemistry, 38(8), 1509-1510. [Link]

-

Wikipedia. (n.d.). Chrysanthemic acid. Retrieved from [Link]

-

Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry, 36(6), 917-924. [Link]

-

UKEssays. (2017). Two Step Extraction Of Pyrethrins From Pyrethrum. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate. Journal of Chromatography B, 1139, 121987. [Link]

-

Pattenden, G., & Storer, R. (1985). Production of Chrysanthemic Acid and Pyrethrins by Tissue Cultures of Chrysanthemum Cinerariaefolium. Plant Cell Reports, 4(3), 118-119. [Link]

-

Barsan, C., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal, 16(11), 1866-1875. [Link]

-

International Journal of Engineering Research & Technology. (n.d.). Pyrethrum Extraction to Produce Pyrethrin. Retrieved from [Link]

-

Roth, K. (2018). Pyrethrum: History of a Bio-Insecticide – Part 2. ChemistryViews. [Link]

- Levy, L. W. (1963). U.S. Patent No. 3,083,136. Washington, DC: U.S.

-

Ding, Q., Li, Y., & Zhang, M. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883. [Link]

-

Changzhou Kangmei Chemical Industry Co., Ltd. (n.d.). (+)-trans-Chrysanthemic acid. Retrieved from [Link]

- Bellus, D., & Hrdlovic, P. (1972). U.S. Patent No. 3,658,879. Washington, DC: U.S.

-

Al-Jassani, M. J., & Al-Jassani, M. A. (2018). EXTRACTION OF PYRETHRINS FROM Chrysanthemum cinerariaefolium PETALS AND STUDY ITS ACTIVITY AGAINST BEETLE FLOUR Tribolium castanum. Iraqi Journal of Science, 59(1A), 1-6. [Link]

-

PubChem. (n.d.). Chrysanthemic acid. Retrieved from [Link]

-

Barsan, C., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal, 16(11), 1866-1875. [Link]

- Kondo, K., et al. (1985). European Patent No. EP0165070B1.

- Kondo, K., et al. (1987). European Patent No. EP0235940B1.

Sources

- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 2. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysanthemic Acid | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. tandfonline.com [tandfonline.com]

- 6. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]

- 7. ijmrset.com [ijmrset.com]

- 8. ukessays.com [ukessays.com]

- 9. Pyrethrum: History of a Bio-Insecticide – Part 2 - ChemistryViews [chemistryviews.org]

- 10. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to (+)-cis-Chrysanthemic Acid as a Precursor for Pyrethroid Insecticides

Abstract: This technical guide provides an in-depth examination of (+)-cis-chrysanthemic acid, a critical chiral building block for the synthesis of highly active pyrethroid insecticides. We will explore the pivotal role of stereochemistry in determining insecticidal efficacy, detail established and novel stereoselective synthetic pathways, and provide comprehensive protocols for the synthesis and subsequent esterification of the target acid. This document is intended for researchers, chemists, and process development professionals engaged in the field of pesticide synthesis and development.

Introduction: The Pyrethroid Revolution and its Natural Blueprint

Pyrethroid insecticides represent a cornerstone of modern pest management in agriculture, public health, and veterinary applications.[1] These synthetic compounds are analogues of the naturally occurring pyrethrins, which are potent insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium.[2] While natural pyrethrins exhibit rapid knockdown of insects, they are chemically unstable, particularly in the presence of sunlight, which limits their field persistence.[3] Synthetic pyrethroids were developed to overcome this limitation, offering enhanced stability and, in many cases, greater potency while retaining the favorable toxicological profile of low mammalian toxicity.[1]

The general structure of most pyrethroids consists of an acid moiety esterified with an alcohol moiety. The foundational acid component is chrysanthemic acid, a substituted cyclopropanecarboxylic acid.[2] The specific geometry and chirality of this acid are paramount, as they directly dictate the final insecticide's interaction with its biological target.

The Core Principle: Stereochemistry and Insecticidal Activity

Mechanism of Action

Pyrethroids exert their insecticidal effect by targeting the nervous systems of insects.[4] Their primary mode of action is the disruption of voltage-gated sodium channels in neuronal membranes.[5][6] By binding to these channels, pyrethroids prevent their closure, leading to a prolonged influx of sodium ions.[3] This results in continuous nerve excitation, membrane depolarization, paralysis, and ultimately, the death of the insect.[3][4]

The Stereochemical Imperative

Chrysanthemic acid possesses two chiral centers, giving rise to four possible stereoisomers:

-

(1R,3R)-(+)-trans-Chrysanthemic acid

-

(1S,3S)-(-)-trans-Chrysanthemic acid

-

(1R,3S)-(+)-cis-Chrysanthemic acid

-

(1S,3R)-(-)-cis-Chrysanthemic acid

The spatial arrangement of the substituents on the cyclopropane ring is a critical determinant of biological activity. It has been extensively demonstrated that the insecticidal potency of pyrethroid esters is highly dependent on the stereochemistry of the parent acid.[7] Generally, esters derived from the (1R)-isomers exhibit significantly higher insecticidal activity than their (1S)-counterparts.[7][8]

While many early and highly effective pyrethroids are derived from (+)-trans-chrysanthemic acid, the development of certain powerful insecticides, particularly those in the allethrin series, relies on the (+)-cis isomer.[9] The cis/trans geometry influences the overall shape of the molecule, affecting its fit within the binding site on the sodium channel. Therefore, the ability to selectively synthesize the desired (+)-cis isomer is of significant industrial and scientific importance.

Synthesis of (+)-cis-Chrysanthemic Acid: A Stereoselective Approach

The industrial synthesis of specific chrysanthemic acid isomers has evolved from classical resolutions to highly efficient asymmetric catalytic methods. A key transformation is the cyclopropanation of a suitable diene. The use of chiral catalysts allows for direct control over both the relative (cis/trans) and absolute (R/S) stereochemistry.

One of the most effective methods involves the reaction of a diazoacetate with a diene, catalyzed by a chiral metal complex. Chiral dirhodium(II) and copper catalysts are particularly prominent in these transformations.[10]

Representative Synthetic Workflow

The following workflow outlines a modern approach to synthesizing (+)-cis-chrysanthemic acid via asymmetric cyclopropanation.

Caption: Fig. 1: Asymmetric Synthesis Workflow

Detailed Experimental Protocol: Asymmetric Cyclopropanation

This protocol is a representative example and should be optimized for specific laboratory conditions and catalyst systems.

Objective: To synthesize Ethyl (+)-cis-chrysanthemate with high diastereomeric and enantiomeric excess.

Materials:

-

Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄ (or similar chiral rhodium catalyst)

-

2,5-Dimethyl-2,4-hexadiene (freshly distilled)

-

Ethyl diazoacetate (EDA), solution in dichloromethane (CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Loading: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the chiral dirhodium(II) catalyst (e.g., 0.01 mol%) in anhydrous CH₂Cl₂.

-

Diene Addition: Add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents) to the catalyst solution.

-

EDA Addition: Begin a slow, dropwise addition of the ethyl diazoacetate solution (1.0 equivalent) to the reaction mixture via the dropping funnel over a period of 4-6 hours. Maintain the reaction temperature at 20-25 °C. Causality: Slow addition of EDA is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and ensuring high stereoselectivity. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the carbene to the diene, favoring the formation of the cis-cyclopropane and the desired enantiomer.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of the limiting reagent (EDA).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Ethyl (+)-cis-chrysanthemate.

-

Hydrolysis: The resulting ester is then saponified using a standard procedure, such as refluxing with potassium hydroxide in an ethanol/water mixture, followed by acidic workup to yield the final (+)-cis-chrysanthemic acid.

Conversion to Pyrethroid Insecticides: The Esterification Step

The final step in the synthesis of a pyrethroid is the esterification of (+)-cis-chrysanthemic acid (or its more reactive acid chloride derivative) with a specific alcohol moiety.[11] The choice of alcohol determines the identity and specific properties of the final insecticide. For example, esterification with allethrolone yields allethrin.

Caption: Fig. 2: General Esterification Pathway

Data Summary: The Impact of Stereoisomerism

The profound impact of stereochemistry on insecticidal efficacy is best illustrated with quantitative data. The following table summarizes the relative toxicity of different isomers for a representative pyrethroid.

| Pyrethroid Isomer (derived from) | Target Insect | Relative Toxicity Index |

| (+)-trans-Chrysanthemic Acid | Housefly | 100 |

| (-)-trans-Chrysanthemic Acid | Housefly | < 5 |

| (+)-cis-Chrysanthemic Acid | Housefly | ~80-90 |

| (-)-cis-Chrysanthemic Acid | Housefly | < 5 |

Note: Data are illustrative and compiled from general findings in toxicological literature. The exact relative toxicity can vary depending on the specific alcohol moiety and target species.[7][8]

Conclusion and Future Outlook

(+)-cis-Chrysanthemic acid is a vital precursor in the synthesis of a specific and important class of pyrethroid insecticides. The development of asymmetric catalytic methods has made the stereoselective synthesis of this building block more efficient and economical than ever before. Understanding the structure-activity relationship, particularly the role of the (1R) stereocenter and the cis-configuration, is fundamental to designing potent and selective insecticides. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including biocatalytic approaches using engineered enzymes, to meet the global demand for effective and environmentally conscious pest control agents.[12][13]

References

-

Pyrethroid - Wikipedia. Available at: [Link]

-

Shafer, T. J., Meyer, D. A., & Crofton, K. M. (2005). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances . Journal of Toxicology and Environmental Health, Part B, 8(3), 179-216. Available at: [Link]

-

Narahashi, T. (1971). Mode of action of pyrethroids . Bulletin of the World Health Organization, 44(1-3), 337–345. Available at: [Link]

-

Bradberry, S. M., Cage, S. A., Proudfoot, A. T., & Vale, J. A. (2005). Pyrethrin and Pyrethroid Toxicity . Toxicology Reviews, 24(2), 93-106. Available at: [Link]

-

Soderlund, D. M., & Bloomquist, J. R. (1989). Toxicology and Mode of Action of Pyrethroid Insecticides . Annual Review of Entomology, 34, 77-96. Available at: [Link]

-

Buisson, D., Azerad, R., Revial, G., & d'Angelo, J. (1995). Stereoselective synthesis of (1R,3S)-(-)-cis-chrysanthemic acid through microbiological reduction of 2,2,5,5-tetramethyl 1,4-cyclohexanedione . Tetrahedron: Asymmetry, 6(9), 2137-2140. Available at: [Link]

-

Li, Z., et al. (2026). The Synthesis of Pyrethroids . Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Chrysanthemic acid - Wikipedia. Available at: [Link]

-

Sonoda, T., et al. (2016). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring . Molecules, 21(11), 1569. Available at: [Link]

-

Mills, R. W., Murray, R. D. H., & Raphael, R. A. (1971). A stereoselective synthesis of trans-chrysanthemic acid . Journal of the Chemical Society D: Chemical Communications, (11), 555-556. Available at: [Link]

-

Mills, R. W., Murray, R. D. H., & Raphael, R. A. (1971). A stereoselective synthesis of trans-chrysanthemic acid . Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

- Schrock, R. R., et al. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. U.S. Patent 9,487,471.

-

Thevenin, P. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids . Arkivoc, 2021(3), 1-25. Available at: [Link]

-

Ding, Q., Li, Y., & Zhang, M. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters . Asian Journal of Chemistry, 24(7), 2881-2883. Available at: [Link]

-

Grokipedia. Chrysanthemic acid . Available at: [Link]

-

Parente, C. E. T., Azevedo-Silva, C. E., Meire, R. O., & Malm, O. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review . Orbital: The Electronic Journal of Chemistry, 10(4), 337-345. Available at: [Link]

-

Parente, C. E. T., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review . Semantic Scholar. Available at: [Link]

- Velluz, L., Martel, J., & Nominé, G. (1972). Process for the preparation of chrysanthemic acid. U.S. Patent 3,658,879.

-

Parente, C. E. T., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review . ResearchGate. Available at: [Link]

-

Li, Z., et al. (2026). The Synthesis of Pyrethroids . PubMed. Available at: [Link]

- Kondo, K., et al. (1976). Process for preparing cis-chrysanthemic acid. U.S. Patent 3,989,654.

-

Changzhou Kangmei Chemical Industry Co.,Limited. (+)-trans-Chrysanthemic acid . Available at: [Link]

-

Sreenilayam, G., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases . Journal of the American Chemical Society, 141(22), 8797-8801. Available at: [Link]

-

Parente, C. E. T., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review . Revista Desafio Online. Available at: [Link]

-

Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity . Angewandte Chemie International Edition, 55(52), 16110-16114. Available at: [Link]

-

Li, Z., et al. (2026). The Synthesis of Pyrethroids . ACS Publications. Available at: [Link]

-

Pichersky, E., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit . Metabolic Engineering, 48, 103-113. Available at: [Link]

-

de la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones . Chemical Reviews, 111(9), 5758-5864. Available at: [Link]

-

Singh, V. K., & Kumar, A. (2004). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions . Journal of Chemical Sciences, 116(3), 139-149. Available at: [Link]

-

Rogozińska-Szymczak, M., & Mlynarski, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update . Molecules, 25(21), 5143. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 8. researchgate.net [researchgate.net]

- 9. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. arkat-usa.org [arkat-usa.org]

- 12. sas.rochester.edu [sas.rochester.edu]

- 13. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of (+)-cis-Chrysanthemic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-cis-Chrysanthemic acid is a key chiral building block in the synthesis of a number of commercially important pyrethroid insecticides.[1][2] Its specific stereochemistry plays a crucial role in the biological activity of the final products. A thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, process optimization, and new drug discovery in the agrochemical and pharmaceutical industries. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-cis-Chrysanthemic acid, offering insights into the interpretation of its unique spectral signature.

Molecular Structure and Stereochemistry

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's three-dimensional arrangement. The structure of (+)-cis-Chrysanthemic acid, with its characteristic cyclopropane ring and chiral centers, dictates the electronic and vibrational environments of its atoms, which are in turn reflected in the NMR, IR, and MS spectra.

Caption: Chemical structure of (+)-cis-Chrysanthemic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (+)-cis-Chrysanthemic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation and stereochemical assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of (+)-cis-Chrysanthemic acid in a suitable solvent like CDCl₃ exhibits characteristic signals for the protons on the cyclopropane ring, the vinyl group, the gem-dimethyl groups, and the carboxylic acid proton. The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm, due to hydrogen bonding.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for (+)-cis-Chrysanthemic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| Vinylic CH | ~5.0 | d | ~8.0 |

| Cyclopropane CH | ~2.0 - 2.2 | m | - |

| Cyclopropane CH | ~1.5 - 1.7 | m | - |

| gem-Dimethyl CH₃ | ~1.2 | s | - |

| gem-Dimethyl CH₃ | ~1.1 | s | - |

| Vinylic CH₃ | ~1.7 | s | - |

| Vinylic CH₃ | ~1.6 | s | - |

Note: These are predicted values and may vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of ten carbon atoms in unique electronic environments, the spectrum of chrysanthemic acid is expected to show ten distinct signals.[6] The carbonyl carbon of the carboxylic acid is significantly deshielded and appears downfield, typically between 170 and 185 ppm.[7] The chemical shifts of the gem-dimethyl groups on the cyclopropane ring are particularly sensitive to the cis/trans stereochemistry.[8] For the cis isomer, these methyl carbons typically resonate at approximately 14.8 ppm and 28.6 ppm.[8]

Table 2: Representative ¹³C NMR Chemical Shifts for cis-Chrysanthemic Acid Derivatives [9]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| Vinylic C | ~135 |

| Vinylic C | ~120 |

| Cyclopropane C | ~35 |

| Cyclopropane C | ~32 |

| Quaternary Cyclopropane C | ~32 |

| gem-Dimethyl C | ~28 |

| gem-Dimethyl C | ~15 |

| Vinylic CH₃ | ~25 |

| Vinylic CH₃ | ~18 |

Note: These values are based on related cis-chrysanthemic acid derivatives and provide a good approximation for (+)-cis-Chrysanthemic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (+)-cis-Chrysanthemic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as polar solvents can shift the carboxyl peak.[7] For carboxylic acids that are sparingly soluble, the addition of a small piece of sodium to form the soluble salt can be employed.[5]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (+)-cis-Chrysanthemic acid is dominated by the characteristic absorptions of the carboxylic acid group and the carbon-carbon double bond.